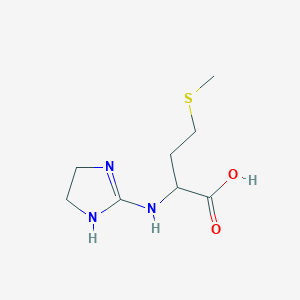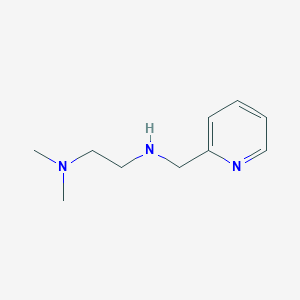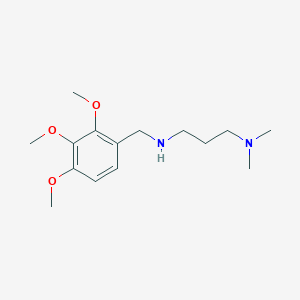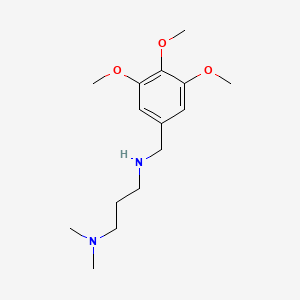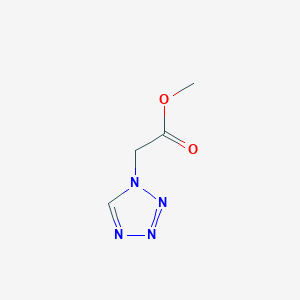
1H-四唑-1-基乙酸甲酯
描述
Methyl 1H-tetrazol-1-ylacetate is a useful research compound. Its molecular formula is C4H6N4O2 and its molecular weight is 142.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl 1H-tetrazol-1-ylacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 1H-tetrazol-1-ylacetate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
1. 金属配合物合成
1H-四唑-1-基乙酸甲酯已用于合成各种金属配合物,特别是钯(II)配合物。这些配合物已使用光谱方法和 X 射线衍射表征,提供了对其结构和热性质的见解 (Protas、Popova、Suslonov、& Trifonov,2017)。
2. DNA 和蛋白质结合
研究表明,衍生自 1H-四唑-1-基乙酸甲酯的配合物可以有效地与 DNA 和蛋白质(如牛血清白蛋白)结合。这种相互作用已通过各种实验和理论方法进行研究,表明在生物医学研究中具有潜在应用 (Protas 等,2018)。
3. 化学传感器开发
四唑衍生物,包括与 1H-四唑-1-基乙酸甲酯相关的衍生物,已被用于开发荧光化学传感器。这些传感器能够检测 Al(III) 和 Zn(II) 等离子,并具有在生物成像中的潜在应用 (Ding 等,2014)。
安全和危害
Methyl 1H-tetrazol-1-ylacetate is classified as a danger according to safety information . It has hazard statements H315-H319-H228, which indicate that it can cause skin irritation, serious eye irritation, and is flammable . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
作用机制
Target of Action
Methyl 1H-tetrazol-1-ylacetate is a member of the tetrazole class of compounds . The primary targets of tetrazole compounds are often enzymes, such as the fungal enzyme cytochrome P450 .
Mode of Action
The mode of action of methyl 1H-tetrazol-1-ylacetate is likely similar to other tetrazole compounds. Tetrazoles typically act by inhibiting their target enzymes . For instance, some tetrazole compounds inhibit the fungal enzyme cytochrome P450 , which is crucial for the synthesis of ergosterol, a key component of fungal cell membranes .
Biochemical Pathways
The inhibition of the target enzyme disrupts the normal biochemical pathways in the organism. In the case of fungal cytochrome P450 inhibition, the disruption of ergosterol synthesis leads to changes in the fungal cell membrane’s structure and function . This can result in the inhibition of fungal growth and replication .
Pharmacokinetics
It is known that tetrazole compounds generally have high gi absorption . The compound’s lipophilicity (Log Po/w) is 1.04 , suggesting it may have good permeability and could potentially be well-absorbed.
Result of Action
The result of the action of methyl 1H-tetrazol-1-ylacetate would depend on its specific targets and the organism in which it is acting. If it acts similarly to other tetrazole compounds, it could potentially inhibit the growth and replication of certain fungi by disrupting the function of their cell membranes .
Action Environment
The action of methyl 1H-tetrazol-1-ylacetate could be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C . Additionally, the compound’s efficacy could potentially be influenced by the pH or other characteristics of its environment.
生化分析
Biochemical Properties
Methyl 1H-tetrazol-1-ylacetate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The interaction between methyl 1H-tetrazol-1-ylacetate and cytochrome P450 can lead to the modulation of enzyme activity, affecting the metabolic pathways of other compounds. Additionally, methyl 1H-tetrazol-1-ylacetate can interact with proteins and other biomolecules, potentially influencing their structure and function .
Cellular Effects
Methyl 1H-tetrazol-1-ylacetate has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, methyl 1H-tetrazol-1-ylacetate can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, thereby affecting cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of action of methyl 1H-tetrazol-1-ylacetate involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For example, methyl 1H-tetrazol-1-ylacetate can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Conversely, it can also activate enzymes by inducing conformational changes that enhance their catalytic efficiency. Additionally, methyl 1H-tetrazol-1-ylacetate can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 1H-tetrazol-1-ylacetate can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that methyl 1H-tetrazol-1-ylacetate is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to methyl 1H-tetrazol-1-ylacetate can result in cumulative effects on cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of methyl 1H-tetrazol-1-ylacetate can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of methyl 1H-tetrazol-1-ylacetate can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
Methyl 1H-tetrazol-1-ylacetate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can affect metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites. For example, methyl 1H-tetrazol-1-ylacetate can inhibit the activity of enzymes involved in the breakdown of certain metabolites, resulting in their accumulation. Conversely, it can enhance the activity of enzymes that promote the synthesis of specific metabolites .
Transport and Distribution
The transport and distribution of methyl 1H-tetrazol-1-ylacetate within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The distribution of methyl 1H-tetrazol-1-ylacetate can influence its activity and function, as its accumulation in certain tissues or organelles can enhance its effects on cellular processes .
Subcellular Localization
Methyl 1H-tetrazol-1-ylacetate exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, methyl 1H-tetrazol-1-ylacetate may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of methyl 1H-tetrazol-1-ylacetate is crucial for its role in regulating cellular processes .
属性
IUPAC Name |
methyl 2-(tetrazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2/c1-10-4(9)2-8-3-5-6-7-8/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQJVEFCNZKVRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=NN=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390029 | |
| Record name | methyl 1H-tetrazol-1-ylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55633-19-7 | |
| Record name | methyl 1H-tetrazol-1-ylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





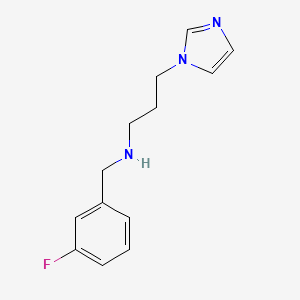

![Benzo[1,3]dioxol-5-ylmethyl-cyclohex-3-enyl-methyl-amine](/img/structure/B1306367.png)


